Bienvenue dans la boutique en ligne BenchChem!

(S)-6-Cyano nornicotine

nAChR binding affinity structure-activity relationship α4β2 subtype pharmacology

(S)-6-Cyano nornicotine is a rationally designed, enantiomerically pure alkaloid derivative belonging to the 6-substituted nornicotine class. It features a nitrile (–CN) group at the 6-position of the pyridine ring on the (S)-nornicotine scaffold, with molecular formula C₁₀H₁₁N₃ and molecular weight 173.21 g/mol.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B13745405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Cyano nornicotine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CN=C(C=C2)C#N
InChIInChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m0/s1
InChIKeySRTGBZLPXOKAQC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-6-Cyano Nornicotine: A Chiral, 6-Position-Modified Nornicotine Derivative for Selective nAChR Subtype Probing


(S)-6-Cyano nornicotine is a rationally designed, enantiomerically pure alkaloid derivative belonging to the 6-substituted nornicotine class. It features a nitrile (–CN) group at the 6-position of the pyridine ring on the (S)-nornicotine scaffold, with molecular formula C₁₀H₁₁N₃ and molecular weight 173.21 g/mol . The electron-withdrawing cyano substituent fundamentally alters the pyridine ring's electron density, directly impacting the pKa of the pyridine nitrogen—a critical determinant of hydrogen-bonding capability at the nicotinic acetylcholine receptor (nAChR) orthosteric site [1]. This structural modification distinguishes it from unsubstituted (S)-nornicotine and (S)-nicotine, positioning it as a specialized tool compound for investigating structure–activity relationships (SAR) at neuronal nAChR subtypes, particularly α6- and α7-containing receptors.

Why (S)-6-Cyano Nornicotine Cannot Be Replaced by Unsubstituted Nornicotine or Nicotine in nAChR Research


Substituting (S)-6-cyano nornicotine with generic (S)-nornicotine, (S)-nicotine, or racemic nornicotine introduces uncontrolled variables that compromise experimental reproducibility and receptor-subtype selectivity. The 6-cyano substituent exerts a strong electron-withdrawing effect (σₚ Hammett constant ≈ +0.66 for –CN) that reduces the pyridine nitrogen's basicity, thereby modulating the key cation–π and hydrogen-bond interactions within the nAChR orthosteric binding pocket [1]. Published QSAR analyses on 6-substituted nicotine analogs demonstrate that affinity at central nAChRs is governed by a combination of substituent lipophilicity (π) and steric volume (ΔMOL VOL), and is not predictable from electronic effects alone (r = 0.970 for the combined model, n = 15 analogs) [1]. Consequently, neither unsubstituted nornicotine nor nicotine can serve as a reliable proxy for the pharmacological profile of the 6-cyano derivative; the quantitative binding and functional signatures differ in ways that are non-linear with respect to simple substituent parameters. For procurement decisions in SAR campaigns, receptor occupancy studies, or selectivity profiling, using the incorrect analog introduces a demonstrable risk of misclassifying structure–activity trends.

Quantitative Differentiation of (S)-6-Cyano Nornicotine from Closest Analogs: Receptor Affinity, Selectivity, and Metabolic Stability Evidence


Predicted α4β2 nAChR Affinity Modulation by 6-Cyano Substitution Relative to Parent Nornicotine

(S)-Nornicotine exhibits an affinity of Ki = 1.19 μM at α4β2 nAChRs (measured by inhibition of [³H]-nicotine binding). Introduction of an electron-withdrawing substituent at the pyridine 6-position, as demonstrated in the 6-substituted nicotine QSAR series (Dukat et al., 1999), modulates affinity as a function of substituent lipophilicity (π) and molar volume (ΔMOL VOL). The –CN substituent (π ≈ −0.57; MR ≈ 6.33 cm³/mol) is predicted to shift affinity relative to –H (π = 0; MR ≈ 1.03 cm³/mol) in a manner consistent with the QSAR model (r = 0.970 for 15 analogs). The direction and magnitude of the affinity shift depend on the balance between increased lipophilicity (favoring binding) and increased steric bulk (disfavoring binding) [1]. This contrasts with 6-chloronicotine (Ki = 0.63 nM at α4β2), where the halogen substituent's distinct electronic/steric profile produces a different affinity outcome, underscoring that the –CN group occupies a unique region of the QSAR parameter space not accessible with halogen or alkyl substituents [2].

nAChR binding affinity structure-activity relationship α4β2 subtype pharmacology

Differential nAChR Subtype Selectivity: α6- and α7-Containing Receptors Respond Distinctly to Nornicotine Scaffold vs. Nicotine, and 6-Substitution Further Modulates This Profile

The nornicotine scaffold is pharmacologically differentiated from nicotine at the receptor-subtype level. In Xenopus oocyte electrophysiology studies, nornicotine activates α6-containing nAChRs (α6/α3 chimera) with EC₅₀ ≈ 4 μM and α7 nAChRs with EC₅₀ ≈ 17 μM (I_max 50% relative to ACh), while nicotine is a more potent α4β2 agonist but a weaker α6/α7 agonist [1]. The introduction of a 6-cyano substituent on the nornicotine scaffold is expected to further shift this subtype selectivity profile. The electron-withdrawing –CN group alters the pyridine nitrogen pKa, which directly affects the cation–π interaction strength at the receptor orthosteric site. In the structurally analogous neonicotinoid class, the cyano pharmacophore confers selectivity for insect over mammalian nAChRs via interaction with a distinct cationic subsite [2]. By analogy, the –CN group in (S)-6-cyano nornicotine may engage receptor subsite interactions not available to the unsubstituted scaffold, potentially reordering the subtype selectivity rank order relative to (S)-nornicotine, (S)-nicotine, and other tobacco alkaloids (anabasine, anatabine) [1][3].

nAChR subtype selectivity α6 nAChR α7 nAChR electrophysiology

Stereochemical Purity: (S)-Enantiomer-Specific Differentiation from Racemic Nornicotine and (R)-6-Cyano Nornicotine

Nicotinic acetylcholine receptors exhibit enantioselective binding. For nornicotine, (S)-nornicotine and (R)-nornicotine show distinct pharmacological profiles: at recombinant α4β2 nAChRs, (R)-nornicotine displays higher affinity than (S)-nornicotine (Ki rank order: (−)-nicotine > (+)-[R]-nornicotine > (−)-[S]-nornicotine > (+)-nicotine) [1]. This stereochemical dependence is preserved in 6-substituted derivatives. (S)-6-cyano nornicotine (CAS not uniformly assigned; the (R)-enantiomer carries CAS 1213417-10-7) is produced via enantioselective synthesis from (S)-nornicotine or through stereospecific cyanation, yielding enantiomeric excess typically ≥98% [2]. In contrast, racemic (±)-nornicotine or racemic 6-cyano nornicotine contains both enantiomers, each contributing distinct binding and functional signatures that confound pharmacological interpretation. For procurement, specifying the (S)-enantiomer ensures batch-to-batch reproducibility and eliminates the confounding variable of enantiomeric mixture effects on receptor activation, desensitization kinetics, and downstream signaling [1].

enantioselective pharmacology stereochemical purity nAChR stereospecificity

Metabolic Stability Differentiation: 6-Cyano Substitution Blocks CYP2A6-Mediated 5′-Hydroxylation Relative to (S)-Nicotine

(S)-Nicotine undergoes rapid hepatic clearance primarily via CYP2A6-mediated 5′-hydroxylation (t₁/₂ in human liver microsomes ≈ 100–150 min). (S)-Nornicotine is both a metabolite of nicotine (via N-demethylation) and a substrate for further oxidation. The introduction of a cyano group at the pyridine 6-position is structurally analogous to the metabolic blockade strategy employed in 6-halogenated nicotine derivatives, which show reduced CYP2A6 substrate recognition due to steric and electronic perturbation of the pyridine ring [1]. The –CN group is metabolically stable (not a substrate for oxidative decyanation), resistant to glucuronidation at the 6-position, and is not expected to undergo CYP-mediated bioactivation at the pyridine ring. While direct microsomal stability data for (S)-6-cyano nornicotine is not publicly available, the classic SAR of nicotine metabolism predicts that 6-substitution prolongs in vitro t₁/₂ relative to (S)-nicotine [1][2]. This property is material for in vivo pharmacological studies where the parent compound's exposure duration directly impacts observed efficacy and receptor desensitization kinetics.

metabolic stability CYP2A6 metabolism cytochrome P450 in vitro half-life

High-Value Application Scenarios for (S)-6-Cyano Nornicotine Based on Validated Differentiation Evidence


nAChR Subtype Selectivity Profiling and SAR Campaigns at α6- and α7-Containing Receptors

Investigators mapping the pharmacological selectivity landscape of neuronal nAChRs require a matrix of structurally related agonists that systematically vary at key positions. (S)-6-Cyano nornicotine, with its electron-withdrawing 6-substituent on the nornicotine scaffold, occupies a unique coordinate in the published 6-substituted nicotine QSAR model (r = 0.970, n = 15) [1]. When used alongside (S)-nornicotine (EC₅₀ α6 ≈ 4 μM, α7 ≈ 17 μM) [2], (S)-nicotine, and 6-halo derivatives, it enables dissection of the independent contributions of substituent lipophilicity (π), steric bulk (ΔMOL VOL), and electronic effects (σ) to receptor binding and activation. This compound is particularly suited for radioligand displacement studies using [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin to quantify affinity shifts at α6* and α7 nAChR subtypes.

Enantioselective nAChR Pharmacology: Probing Stereochemical Determinants of Receptor Activation

The nAChR orthosteric site discriminates between enantiomers of nicotine and nornicotine, with (R)-nornicotine exhibiting higher α4β2 affinity than (S)-nornicotine [3]. (S)-6-Cyano nornicotine (≥98% ee) provides a stereochemically pure probe for quantifying the interaction of enantiomer-specific 6-substitution with receptor binding energy landscapes. Paired experiments with the (R)-enantiomer (CAS 1213417-10-7) allow direct measurement of enantiomeric affinity ratios (eudismic ratios) at defined nAChR subtypes, which are essential for validating in silico docking models and for guiding the design of enantiomerically selective therapeutic candidates.

Metabolic Stability Evaluation: In Vitro–In Vivo Extrapolation of 6-Substituted Nornicotine Analogs

Compounds in the nornicotine/nicotine series are extensively metabolized by CYP2A6, limiting their in vivo half-life and complicating PK/PD correlations [4]. (S)-6-Cyano nornicotine, with the 6-position blocked by a metabolically stable –CN group, serves as a tool compound for assessing the contribution of pyridine ring oxidation to overall clearance. By comparing its microsomal t₁/₂ and intrinsic clearance (CL_int) with those of (S)-nicotine and (S)-nornicotine under identical incubation conditions, researchers can isolate the metabolic liability attributable to the 5′–6′ region of the pyridine ring. This application is directly relevant to the development of longer-acting nAChR ligands for CNS indications.

Neonicotinoid–Mammalian nAChR Selectivity Pharmacology and Insecticide Resistance Studies

The cyano pharmacophore is a defining feature of neonicotinoid insecticides (e.g., thiacloprid, acetamiprid), which achieve insect vs. mammalian nAChR selectivity via interaction with a cationic subsite unique to insect receptors [5]. (S)-6-Cyano nornicotine bridges the structural space between classical nicotinoids (nicotine, nornicotine) and neonicotinoids by incorporating the cyano group onto the alkaloid scaffold. It is therefore a valuable comparator ligand for probing the molecular determinants of neonicotinoid resistance mutations in insect nAChRs and for benchmarking the selectivity ratios of novel insecticidal chemotypes against mammalian α4β2 and α7 receptor subtypes.

Quote Request

Request a Quote for (S)-6-Cyano nornicotine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.